molecular formula C11H16N2O5 B3266688 2,4,6-Triethoxypyrimidine-5-carboxylic acid CAS No. 4320-00-7

2,4,6-Triethoxypyrimidine-5-carboxylic acid

Cat. No.: B3266688
CAS No.: 4320-00-7
M. Wt: 256.25 g/mol
InChI Key: YKVJDFROGRVWHV-UHFFFAOYSA-N
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Description

Chemical Structure: 2,4,6-Triethoxypyrimidine-5-carboxylic acid (CAS 4320-00-7) is a pyrimidine derivative with three ethoxy (-OCH₂CH₃) substituents at positions 2, 4, and 6, and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₁₁H₁₆N₂O₅, and its molecular weight is 280.26 g/mol .

Properties

IUPAC Name

2,4,6-triethoxypyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-4-16-8-7(10(14)15)9(17-5-2)13-11(12-8)18-6-3/h4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVJDFROGRVWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=NC(=N1)OCC)OCC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triethoxypyrimidine-5-carboxylic acid typically involves the reaction of pyrimidine derivatives with ethylating agents under controlled conditions. One common method is the ethylation of 2,4,6-trihydroxypyrimidine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the triethoxy derivative.

Industrial Production Methods

Industrial production of 2,4,6-Triethoxypyrimidine-5-carboxylic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triethoxypyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

2,4,6-Triethoxypyrimidine-5-carboxylic acid has been explored for its potential therapeutic effects:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent in clinical settings .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, indicating potential applications in treating inflammatory diseases.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with preliminary data suggesting that it may inhibit tumor growth through various mechanisms .

Agrochemical Applications

The compound's derivatives are being researched for use in agricultural chemicals due to their biological activity:

  • Pesticidal Properties : Certain derivatives have shown promise as effective pesticides due to their ability to disrupt pest metabolism and growth .
  • Fertilizer Development : Research is also focused on using these compounds to enhance nutrient uptake in plants, potentially leading to more efficient fertilizers .

Materials Science

In materials science, 2,4,6-triethoxypyrimidine-5-carboxylic acid is being studied for its unique chemical properties:

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of novel polymers with specific functional properties, such as increased thermal stability or improved mechanical strength .
  • Nanomaterials : Its derivatives are being investigated for use in the development of nanomaterials with applications in electronics and photonics due to their unique optical properties .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of triethoxypyrimidine against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, demonstrating its potential as a broad-spectrum antimicrobial agent .
  • Anti-inflammatory Mechanism Investigation :
    • In vitro experiments assessed the anti-inflammatory effects of the compound on macrophages stimulated with lipopolysaccharides (LPS). The findings showed a significant reduction in the production of TNF-alpha and IL-6 cytokines, suggesting that triethoxypyrimidine could be beneficial in managing inflammatory diseases.
  • Development of Agrochemical Formulations :
    • Research focused on developing eco-friendly agrochemical formulations incorporating triethoxypyrimidine derivatives demonstrated effective pest control while minimizing environmental impact. These formulations were tested under field conditions and showed promising results in pest management efficacy .

Mechanism of Action

The mechanism of action of 2,4,6-Triethoxypyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects. For example, its interaction with nucleic acids or proteins could influence cellular processes and pathways involved in disease progression.

Comparison with Similar Compounds

Key Features :

  • Substituent Effects : The ethoxy groups are electron-donating via oxygen lone pairs, enhancing the electron density of the pyrimidine ring. This influences reactivity in electrophilic substitutions and interactions with biological targets.
  • Applications : Likely serves as an intermediate in pharmaceutical synthesis (e.g., carboxamide derivatives) due to its carboxylic acid functionality .

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The table below compares substituents, electronic properties, and key physical parameters of 2,4,6-Triethoxypyrimidine-5-carboxylic acid and related compounds:

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Properties
2,4,6-Triethoxypyrimidine-5-carboxylic acid 4320-00-7 -OCH₂CH₃ (2,4,6); -COOH (5) 280.26 High lipophilicity; electron-rich ring; potential for esterification/amidation
2,4-Dihydroxypyrimidine-5-carboxylic acid 23945-44-0 -OH (2,4); -COOH (5) 156.10 Polar, water-soluble; prone to tautomerism; acidic protons at C2/C4
2-Chloro-4-methylpyrimidine-5-carboxylic acid 89581-58-8 -Cl (2); -CH₃ (4); -COOH (5) 186.59 Electron-withdrawing Cl increases acidity; methyl enhances stability
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate 87848-14-4 -Cl (2,4,6); -COOEt (5) 255.49 Ester form reduces acidity; trichloro substituents favor nucleophilic displacement
2-Hydroxypyrimidine-5-carboxylic acid 38324-83-3 -OH (2); -COOH (5) 140.10 Moderate solubility; hydrogen-bonding capacity; tautomerism possible

Physicochemical Properties

  • Lipophilicity: The triethoxy derivative (logP estimated >2) is more lipophilic than hydroxyl- or amino-substituted analogs, impacting membrane permeability in biological systems .
  • Acidity : Carboxylic acid pKa values vary with substituents. For example, chloro groups lower pKa (e.g., ~2.5 for 2-chloro derivatives), while ethoxy groups may slightly increase it (~4–5) .

Research Findings and Data Tables

Table 1: Comparative Reactivity in Substitution Reactions

Compound Reaction with Amines Reaction with Alcohols Catalytic Hydrogenation
2,4,6-Triethoxypyrimidine-5-carboxylic acid Low (ethoxy groups inert) Moderate (ester formation) Not applicable
2-Chloro-4-methylpyrimidine-5-carboxylic acid High (Cl displacement) High (alkoxylation) Reduces Cl to CH₃
Ethyl 2,4,6-trichloropyrimidine-5-carboxylate Very high (multiple Cl sites) High (ester exchange) Reduces Cl to H

Table 2: Solubility and Stability

Compound Water Solubility (mg/mL) Stability in Acid Stability in Base
2,4,6-Triethoxypyrimidine-5-carboxylic acid <1 Stable Ester hydrolysis
2,4-Dihydroxypyrimidine-5-carboxylic acid >50 Degrades Stable
2-Hydroxypyrimidine-5-carboxylic acid ~10 Stable Tautomerizes

Biological Activity

2,4,6-Triethoxypyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by three ethoxy groups and a carboxylic acid functional group attached to a pyrimidine ring. Its biological activity has been explored in various studies, indicating potential applications in medicinal chemistry.

Chemical Structure

The chemical structure of 2,4,6-triethoxypyrimidine-5-carboxylic acid can be represented as follows:

C11H15N2O5\text{C}_{11}\text{H}_{15}\text{N}_{2}\text{O}_{5}

Biological Activities

Research has indicated that 2,4,6-triethoxypyrimidine-5-carboxylic acid exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Potential : Investigations into its anticancer properties have shown promising results, particularly in inhibiting the growth of certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against specific bacterial strains
AnticancerInhibits growth in various cancer cell lines
Enzyme InhibitionPotential to inhibit key metabolic enzymes

The mechanism by which 2,4,6-triethoxypyrimidine-5-carboxylic acid exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets:

  • Enzyme Binding : The compound may bind to enzymes involved in metabolic pathways, thereby modulating their activity.
  • Cell Cycle Regulation : Studies indicate that it may induce cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of 2,4,6-triethoxypyrimidine-5-carboxylic acid:

  • Anticancer Activity Study :
    • A study evaluated the compound's effect on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxicity with IC50 values in the micromolar range.
    • Flow cytometry analysis revealed that the compound induced apoptosis through activation of caspase pathways.
  • Antimicrobial Activity :
    • A series of tests were conducted against common bacterial strains. The compound showed effective inhibition at varying concentrations, suggesting its potential as an antimicrobial agent.

Table 2: IC50 Values for Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
HCT1162.41Cell cycle arrest

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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